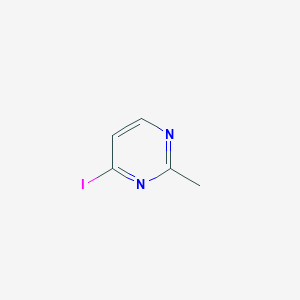

4-Iodo-2-metilpirimidina

Descripción general

Descripción

4-Iodo-2-methylpyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by the presence of a methyl group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a structure similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the iodine substituent makes 4-iodo-2-methylpyrimidine a versatile intermediate in organic synthesis, particularly in the formation of various substituted pyrimidine derivatives through cross-coupling reactions .

Synthesis Analysis

The synthesis of 4-iodo-2-methylpyrimidine derivatives can be achieved through various methods. One approach involves the Ullmann coupling of 2-iodopyrimidine to produce bipyrimidine compounds . Another method includes the synthesis of 5-bromo-2-iodopyrimidine, which serves as an intermediate in palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of many substituted pyrimidine compounds . Additionally, 4,6-dichloro-2-methylpyrimidine, a related compound, can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a related compound, was determined using X-ray crystallography, revealing a planar molecule with a 2,5-diene structure . Similarly, the synthesis of novel 4-thiopyrimidine derivatives and their structural characterization through NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction has been reported .

Chemical Reactions Analysis

4-Iodo-2-methylpyrimidine can undergo various chemical reactions due to the presence of reactive sites on the molecule. The iodine atom at the 4-position makes it a suitable candidate for nucleophilic substitution reactions, such as the palladium-catalyzed cross-coupling reactions mentioned earlier . Additionally, the reactivity of the pyrimidine ring allows for its involvement in the Dimroth rearrangement, where 2-amino-4-methylpyrimidine reacts with methyl iodide to form different methylated pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodo-2-methylpyrimidine and its derivatives are influenced by the substituents on the pyrimidine ring. These properties can be studied through various analytical techniques, including spectroscopy and elemental analysis, to ensure the quality of the synthesized compounds . The presence of iodine and methyl groups on the pyrimidine ring can also affect the compound's boiling point, melting point, solubility, and stability, which are important parameters in the development of pharmaceuticals and other applications.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

4-Iodo-2-metilpirimidina: se utiliza en la síntesis de compuestos con posibles propiedades anticancerígenas. Su papel como bloque de construcción en fármacos basados en pirimidina se ha explorado para diversos tratamientos contra el cáncer debido a su similitud estructural con los nucleótidos . Los investigadores han estado investigando sus derivados por su capacidad para inhibir enzimas quinasas, que son fundamentales en las vías de señalización que regulan el crecimiento y la proliferación celular .

Agentes Antimicrobianos y Antivirales

El compuesto sirve como precursor en el desarrollo de agentes antimicrobianos y antivirales. Los derivados de pirimidina, incluidos los derivados de this compound, han mostrado eficacia contra una gama de patógenos microbianos y virales, ofreciendo una vía hacia nuevos tratamientos para enfermedades infecciosas .

Tratamientos para Trastornos Neurológicos

En química medicinal, la this compound es un intermedio clave en la síntesis de fármacos dirigidos a trastornos neurológicos. Sus derivados se están estudiando por su posible uso en el tratamiento de afecciones como la enfermedad de Alzheimer, la enfermedad de Parkinson y otros trastornos neurodegenerativos .

Aplicaciones Antiinflamatorias

El potencial antiinflamatorio de los derivados de pirimidina hace que la this compound sea un compuesto importante en la síntesis de nuevos fármacos antiinflamatorios. Estos fármacos tienen como objetivo modular las vías inflamatorias, ofreciendo opciones terapéuticas para enfermedades inflamatorias crónicas .

Manejo de la Diabetes Mellitus

La investigación sobre el manejo de la diabetes mellitus también se ha beneficiado del uso de this compound. Participa en la creación de fármacos que pueden afectar los niveles de azúcar en sangre y la sensibilidad a la insulina, proporcionando una base para nuevas terapias antidiabéticas .

Síntesis Química y Desarrollo de Fármacos

La this compound se utiliza ampliamente en la síntesis química como un reactivo versátil. Es particularmente valioso en la investigación farmacéutica para el desarrollo de nuevos fármacos, gracias a su reactividad y capacidad para formar diversas estructuras químicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives can interact with various proteins and enzymes in the body . For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

One such mechanism involves inhibiting protein kinases, thereby affecting cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidines are known to play a crucial role in nucleic acid synthesis, which is a fundamental biochemical pathway in all living organisms . Disruption of this pathway can have significant downstream effects, potentially affecting cell growth and proliferation.

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that pyrimidine derivatives can have a wide range of cellular and molecular effects, including mutagenicity, cytotoxicity, and changes in gene expression .

Propiedades

IUPAC Name |

4-iodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSMVADXHUTRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626088 | |

| Record name | 4-Iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84586-49-2 | |

| Record name | 4-Iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

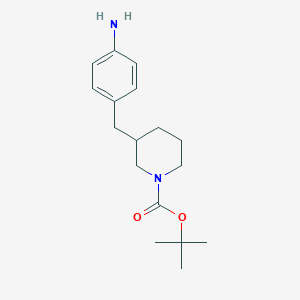

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

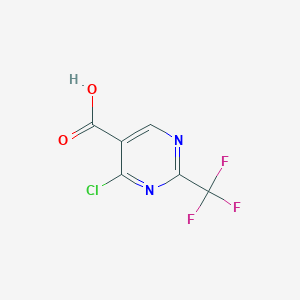

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)